N-(4-Fluorobenzyl)cyclopropanamine

Catalog No.
S795802
CAS No.
625437-46-9
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorobenzyl)cyclopropanamine

CAS Number

625437-46-9

Product Name

N-(4-Fluorobenzyl)cyclopropanamine

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopropanamine

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2

InChI Key

YKNFXOCMGURJMK-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(C=C2)F

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)F

The exact mass of the compound N-(4-Fluorobenzyl)cyclopropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10_{10}H12_{12}FN and a molecular weight of 167.22 g/mol. It features a cyclopropanamine structure substituted with a 4-fluorobenzyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

  • Modification of existing molecules: N-(4-Fluorobenzyl)cyclopropanamine contains a fluorobenzyl group, which can be a useful moiety for modifying the properties of other molecules. Fluorine atoms can influence factors like binding affinity and blood-brain barrier permeability [1]. Researchers might explore using N-(4-Fluorobenzyl)cyclopropanamine as a building block to create new drug candidates.
  • Investigation as a pharmacological tool: The cyclopropylamine group is present in various bioactive molecules [2]. N-(4-Fluorobenzyl)cyclopropanamine could be studied to see if it has any inherent pharmacological activity or potential as a research tool to understand the mechanisms of other cyclopropylamine-containing compounds.

Citations:

  • Fluorine in Medicinal Chemistry: Recent Developments -
  • Recent Advances in the Chemistry of Cyclopropylamines -

Research indicates that N-(4-Fluorobenzyl)cyclopropanamine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for studies related to neuropharmacology. Specific studies have shown its potential in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions .

The synthesis of N-(4-Fluorobenzyl)cyclopropanamine can be achieved through various methods:

  • Cyclopropanation: This method involves the cyclization of suitable precursors to form the cyclopropane ring.
  • Amine Alkylation: The compound can be synthesized by reacting cyclopropanamine with 4-fluorobenzyl chloride in the presence of a base, leading to the formation of the desired N-(4-fluorobenzyl) derivative.
  • Reduction Techniques: Starting from ketones or aldehydes, reduction methods can also yield this compound through controlled reactions.

N-(4-Fluorobenzyl)cyclopropanamine has several applications:

  • Pharmaceutical Development: It is being investigated for its potential use in developing drugs targeting neurological disorders.
  • Chemical Research: Its unique structure makes it valuable in studying structure-activity relationships in medicinal chemistry.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds .

Studies on N-(4-Fluorobenzyl)cyclopropanamine's interactions with biological systems have revealed its potential effects on neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors, which could lead to therapeutic benefits in treating conditions like depression and anxiety. Further studies are required to elucidate its complete pharmacological profile and safety .

N-(4-Fluorobenzyl)cyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(4-Fluorobenzyl)cyclopropanamineC10_{10}H12_{12}FNContains a cyclopropane ring and a fluorobenzyl group
4-Fluoro-N-methylbenzylamineC8_{8}H10_{10}FNLacks the cyclopropane structure
CyclopropylamineC3_{3}H7_{7}NSimpler structure without fluorinated aromatic group
N-(benzyl)cyclopropanamineC10_{10}H13_{13}NNo fluorine substitution; different electronic properties

The unique combination of the cyclopropane ring and the fluorobenzyl substituent gives N-(4-Fluorobenzyl)cyclopropanamine distinct properties that may enhance its biological activity compared to similar compounds .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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